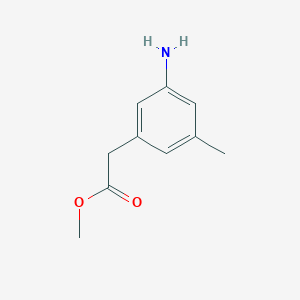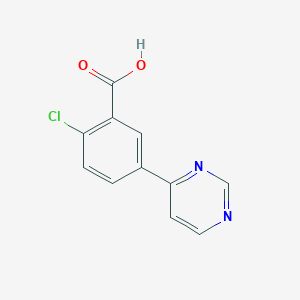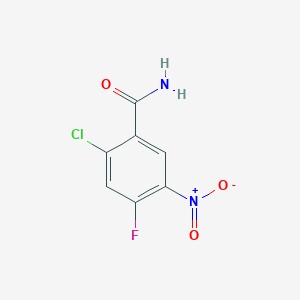
Methyl (3-amino-5-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-5-methylphenyl)acetate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions:
Amination of Methyl 2-(3-nitro-5-methylphenyl)acetate: This method involves the reduction of the nitro group to an amino group. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Direct Amination: Another method involves the direct amination of methyl 2-(3-bromo-5-methylphenyl)acetate using ammonia or an amine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of methyl 2-(3-amino-5-methylphenyl)acetate typically involves large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and sulfonamides.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-(3-amino-5-methylphenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: This compound can be used in the synthesis of drugs that target specific biological pathways. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.
Industry:
Agrochemicals: It can be used in the synthesis of agrochemicals, including herbicides and insecticides.
作用機序
The mechanism of action of methyl 2-(3-amino-5-methylphenyl)acetate depends on its specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
- Methyl 2-(3-amino-4-methylphenyl)acetate
- Methyl 2-(3-amino-6-methylphenyl)acetate
- Methyl 2-(3-amino-5-ethylphenyl)acetate
Comparison:
- Methyl 2-(3-amino-5-methylphenyl)acetate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- Methyl 2-(3-amino-4-methylphenyl)acetate and Methyl 2-(3-amino-6-methylphenyl)acetate have different substitution patterns, which can lead to variations in their chemical and biological properties.
- Methyl 2-(3-amino-5-ethylphenyl)acetate has a longer alkyl chain, which can affect its lipophilicity and membrane permeability.
This detailed article provides a comprehensive overview of methyl 2-(3-amino-5-methylphenyl)acetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-(3-amino-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChIキー |
WAJVBCNLZFJLOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)







![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)





